2',3'-Dichloro-2,2-dimethylbutyrophenone
Overview
Description
2’,3’-Dichloro-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C12H14Cl2O. It is known for its unique structure, which includes two chlorine atoms and a dimethylbutyrophenone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2’,3’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the phenyl ring . Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
2’,3’-Dichloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,3’-Dichloro-2,2-dimethylbutyrophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, such as the development of new pharmaceuticals, often involves this compound.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the dimethylbutyrophenone structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2’,3’-Dichloro-2,2-dimethylbutyrophenone can be compared with other similar compounds, such as:
2,3-Dichlorotoluene: This compound has a similar chlorinated aromatic structure but lacks the butyrophenone moiety.
2,2-Dimethylbutyrophenone: This compound lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichlorobutyrophenone: This compound has a similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of 2’,3’-Dichloro-2,2-dimethylbutyrophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-6-5-7-9(13)10(8)14/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIRIWNELPZNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642454 | |
Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-92-9 | |
Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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